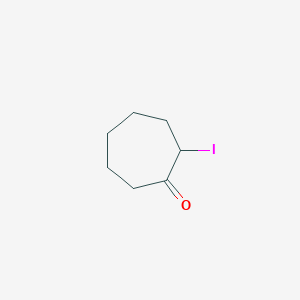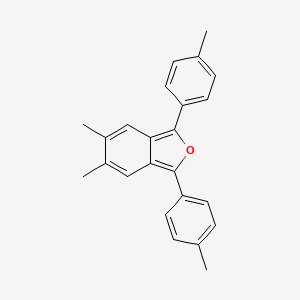
4,6-Cinnolinedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Cinnolinedithiol is a heterocyclic compound with the molecular formula C8H6N2S2. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of two thiol groups at the 4 and 6 positions of the cinnoline ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Cinnolinedithiol typically involves the functionalization of the cinnoline ring. One common method is the reaction of 4,6-dichlorocinnoline with thiourea, followed by hydrolysis to yield the dithiol compound. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts can also be adjusted to meet industrial standards for safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Cinnolinedithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4,6-cinnolinedisulfide.
Reduction: Formation of 4,6-dihydrocinnolinedithiol.
Substitution: Formation of various alkyl or acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
4,6-Cinnolinedithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form strong bonds with metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Cinnolinedithiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. This interaction can disrupt the normal function of these enzymes, leading to various biological effects. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diacetylresorcinol: Another compound with functional groups at the 4 and 6 positions, used in heterocyclic synthesis.
4,6,7-Substituted Quinazoline Derivatives: Known for their antiproliferative activities against cancer cells.
Uniqueness
4,6-Cinnolinedithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to form strong bonds with metal ions and participate in redox reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
6959-57-5 |
|---|---|
Fórmula molecular |
C8H6N2S2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
6-sulfanyl-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H6N2S2/c11-5-1-2-7-6(3-5)8(12)4-9-10-7/h1-4,11H,(H,10,12) |
Clave InChI |
GUHCAUVWTGZWOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S)C(=S)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

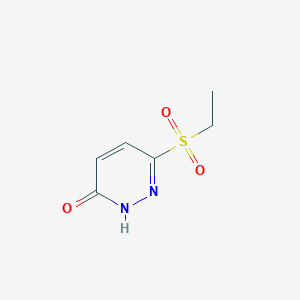
![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
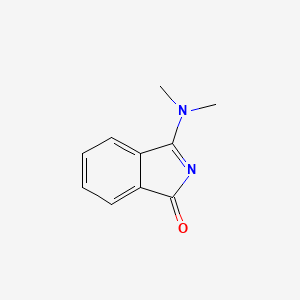
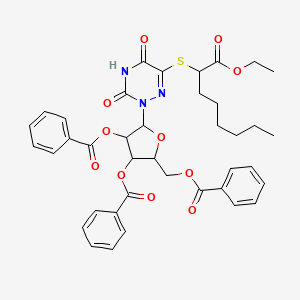
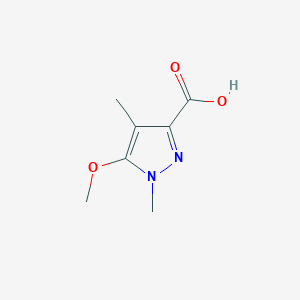
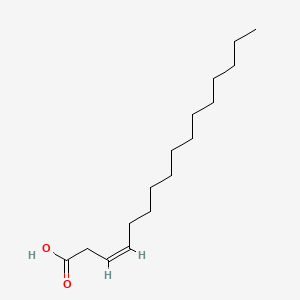
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
